3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine
CAS No.: 1707367-73-4
Cat. No.: VC2748183
Molecular Formula: C9H9F3N2S
Molecular Weight: 234.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707367-73-4 |
|---|---|
| Molecular Formula | C9H9F3N2S |
| Molecular Weight | 234.24 g/mol |
| IUPAC Name | 3-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazolidine |
| Standard InChI | InChI=1S/C9H9F3N2S/c10-9(11,12)7-1-2-8(13-5-7)14-3-4-15-6-14/h1-2,5H,3-4,6H2 |
| Standard InChI Key | VJMWGWSBMYEMQU-UHFFFAOYSA-N |
| SMILES | C1CSCN1C2=NC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1CSCN1C2=NC=C(C=C2)C(F)(F)F |
Introduction
Chemical Properties and Structure
Molecular Information
3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine exhibits specific molecular properties that define its chemical behavior and potential applications. The compound's fundamental molecular information is summarized in Table 1.
Table 1. Basic Molecular Properties of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine
| Property | Value |
|---|---|
| CAS Number | 1707367-73-4 |
| Molecular Formula | C9H9F3N2S |
| Molecular Weight | 234.24 g/mol |
| Appearance | Solid |
| Research Category | For research use only |
The compound contains two nitrogen atoms, a sulfur atom, and three fluorine atoms arranged in a specific configuration that contributes to its unique chemical profile. The molecular structure features a five-membered thiazolidine ring connected to a pyridine ring substituted with a trifluoromethyl group at the 5-position, creating a distinctive chemical architecture with specific reactivity patterns.
Structural Features
The structural composition of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine encompasses two key moieties: the thiazolidine ring and the trifluoromethyl-substituted pyridine. The thiazolidine ring contains a sulfur atom and a nitrogen atom in a five-membered heterocyclic configuration, while the pyridine component features a nitrogen-containing six-membered aromatic ring with a trifluoromethyl (-CF3) substitution at the 5-position. This structural arrangement creates a molecule with specific spatial orientation and electronic distribution that influences its chemical behavior.
The trifluoromethyl group significantly affects the compound's electronic properties by withdrawing electrons from the pyridine ring, thereby altering the electron density distribution throughout the molecule. This electronic configuration impacts the compound's reactivity, particularly at nucleophilic centers, and contributes to its stability under various chemical conditions. Additionally, the presence of the -CF3 group enhances the lipophilicity of the molecule, a characteristic particularly valuable in pharmaceutical applications where membrane permeability is crucial.
Synthesis Methods
Multicomponent Reactions
Multicomponent reactions (MCRs) represent an efficient approach for synthesizing 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine, providing advantages in terms of atom economy and procedural simplicity. These reactions involve three or more reagents combining in a one-pot procedure to form the target compound with minimal side products and reduced purification requirements . The MCR approach to synthesizing thiazolidine derivatives has gained significant attention due to its alignment with green chemistry principles and economic feasibility.
One established synthetic pathway involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with appropriate thiazolidine precursors under specific reaction conditions. This approach typically employs Lewis acid catalysis, such as boron trifluoride etherate, to facilitate the formation of the carbon-nitrogen bond between the pyridine and thiazolidine components. The reaction conditions, including temperature, solvent system, and catalyst loading, significantly influence the yield and purity of the final product.
Cyclization Strategies
Cyclization strategies offer an alternative approach to synthesizing 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine, particularly through the construction of the thiazolidine ring on a pre-existing pyridine scaffold. These methods typically involve the formation of the five-membered thiazolidine ring through a series of controlled chemical transformations. The cyclization approach provides greater flexibility in introducing structural variations and can be advantageous when specific substitution patterns are required.
A representative cyclization strategy involves the initial reaction of 5-(trifluoromethyl)pyridine-2-amine with appropriate reagents to introduce functional groups that subsequently undergo intramolecular cyclization to form the thiazolidine ring. This approach often requires careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions. The development of environmentally friendly cyclization methods for thiazolidine synthesis has been a focus of recent research, with particular emphasis on catalyst selection, solvent systems, and reaction parameters .
Spectroscopic Analysis
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical technique for confirming the structure and purity of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine. This method provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, enabling precise structural elucidation. The ¹H-NMR spectrum typically exhibits distinct signals corresponding to various proton environments within the molecule, including those associated with the pyridine ring, the thiazolidine ring, and any additional functional groups.
The characteristic signals in the ¹H-NMR spectrum of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine include aromatic protons from the pyridine ring, which generally appear in the downfield region (7-9 ppm), and aliphatic protons from the thiazolidine ring, which typically appear in the upfield region (2-4 ppm) . The coupling patterns and integration values of these signals provide crucial information about the connectivity and relative positions of atoms within the molecule. Additionally, ¹³C-NMR and ¹⁹F-NMR spectra offer complementary information about the carbon framework and the trifluoromethyl group, respectively, further confirming the structural integrity of the compound.
IR Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine, complementing the structural data obtained through NMR analysis. This technique identifies specific absorption bands corresponding to various chemical bonds and functional groups within the molecule. The IR spectrum of the compound exhibits characteristic absorption bands that can be attributed to specific structural features, including the pyridine ring, the thiazolidine ring, and the trifluoromethyl group.
Key absorption bands in the IR spectrum of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine typically include those associated with C-H stretching (approximately 2800-3000 cm⁻¹), C=N stretching from the pyridine ring (approximately 1600-1650 cm⁻¹), C-F stretching from the trifluoromethyl group (approximately 1000-1350 cm⁻¹), and C-S stretching from the thiazolidine ring (approximately 600-800 cm⁻¹). These spectral features, combined with data from other analytical techniques, provide comprehensive confirmation of the compound's structure and purity.
Chemical Reactivity
Nucleophilic Substitutions
3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine demonstrates specific reactivity patterns, particularly in nucleophilic substitution reactions. The electron-withdrawing effect of the trifluoromethyl group on the pyridine ring enhances the electrophilicity of certain positions, making them more susceptible to nucleophilic attack. This reactivity profile enables various chemical transformations that can generate structurally diverse derivatives with potential applications in pharmaceutical research and materials science.
Applications
Medicinal Chemistry
3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine holds significant potential in medicinal chemistry due to its structural features and physicochemical properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development programs targeting various therapeutic areas. The combination of the thiazolidine ring and the trifluoromethyl-substituted pyridine provides a molecular framework that can interact with specific biological targets through hydrogen bonding, hydrophobic interactions, and other molecular recognition mechanisms.
Research into thiazolidine-containing compounds has revealed potential applications in several therapeutic areas, including diabetes management, antimicrobial therapy, and cancer treatment. Thiazolidines have been studied for their roles in modulating metabolic pathways, particularly in relation to insulin sensitivity and lipid metabolism . The incorporation of the trifluoromethyl pyridine moiety into the thiazolidine structure may enhance these biological activities or introduce new pharmacological properties through altered receptor interactions or improved pharmacokinetic characteristics.
Material Sciences
Beyond pharmaceutical applications, 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine demonstrates potential utility in material sciences due to its unique structural and electronic properties. The presence of the trifluoromethyl group and the heterocyclic ring systems contributes to specific electronic characteristics that can be exploited in the development of functional materials. These applications may include components for electronic devices, sensors, or materials with specific optical properties.
The compound's ability to undergo various chemical modifications allows for the creation of derivatives with tailored properties for specific material applications. Additionally, the fluorine-containing component provides opportunities for developing materials with enhanced stability, particularly in challenging environmental conditions where conventional materials might deteriorate. The systematic investigation of structure-property relationships in derivatives of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine could lead to the identification of novel materials with improved performance characteristics for technological applications.
Comparison with Related Compounds
Trifluoromethyl Pyridine Derivatives
Table 2. Comparison of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine with Related Trifluoromethyl Pyridine Derivatives
The 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile compound, an intermediate in fluopyram synthesis, demonstrates the utility of trifluoromethyl pyridine derivatives in agrochemical applications . This compound differs from 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine in containing an acetonitrile group rather than a thiazolidine ring and having an additional chloro substitution. Similarly, the 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-carbothioamide derivatives have been investigated for pharmaceutical applications, highlighting the versatility of trifluoromethyl-substituted pyridines in medicinal chemistry .
Thiazolidine Derivatives
The thiazolidine component of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine connects it to a broader family of thiazolidine-containing compounds that have been extensively studied for their biological activities and synthetic applications. These related compounds provide context for understanding the potential properties and applications of the target compound. Thiazolidine derivatives, including thiazolidinediones (TZDs), have garnered significant attention in medicinal chemistry, particularly in the development of treatments for metabolic disorders and other therapeutic areas .
N-substituted thiazolidinediones have been investigated as potential histone deacetylase (HDAC) inhibitors with applications in cancer research, particularly for leukemia treatment . These compounds demonstrate the potential biological relevance of thiazolidine-containing structures, suggesting possible directions for investigating the biological activities of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine. The structural variations in thiazolidine derivatives, including spiro-thiazolidines and other complex architectures, highlight the synthetic flexibility of this ring system and its adaptability to diverse applications .
Future Research Directions
The unique structural features and potential applications of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine suggest several promising directions for future research. Investigating the biological activities of this compound and its derivatives could reveal potential therapeutic applications, particularly in areas where trifluoromethyl-containing compounds have demonstrated efficacy. Structure-activity relationship studies involving systematic modifications of specific structural elements could identify optimized derivatives with enhanced properties for targeted applications.
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